Clonidine 4-isothiocyanate
Description
Clonidine 4-isothiocyanate is a chemically modified derivative of clonidine, a well-characterized α2-adrenergic receptor agonist. The compound features an isothiocyanate (-N=C=S) group substituted at the 4-position of clonidine’s benzene ring (Figure 1). This modification confers covalent binding capabilities, enabling irreversible interactions with target proteins—a property leveraged in biochemical studies to map receptor binding sites or stabilize ligand-receptor complexes for structural analysis. While clonidine itself is clinically used for hypertension, ADHD, and opioid withdrawal due to its central α2-agonist activity , the 4-isothiocyanate derivative is primarily a research tool. Its applications include probing adrenergic receptor topology and function, as well as synthesizing affinity chromatography matrices for receptor purification.
Properties
CAS No. |
81913-29-3 |
|---|---|
Molecular Formula |
C10H8Cl2N4S |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-isothiocyanatophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H8Cl2N4S/c11-7-3-6(15-5-17)4-8(12)9(7)16-10-13-1-2-14-10/h3-4H,1-2H2,(H2,13,14,16) |
InChI Key |
KLZSOMBZDISYIO-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N=C=S)Cl |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N=C=S)Cl |
Other CAS No. |
81913-29-3 |
Synonyms |
4-isothiocyanato clonidine clonidine 4-isothiocyanate clonidine para-isothiocyanate |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
Clonidine 4-isothiocyanate has been studied for its neuroprotective effects, particularly in conditions such as attention-deficit hyperactivity disorder (ADHD) and Tourette syndrome. Research indicates that clonidine can enhance neurotransmitter regulation and improve symptoms associated with these disorders.
- Case Study : A clinical trial involving children with ADHD showed significant improvement in hyperactivity and impulsivity when treated with clonidine extended-release formulations. The average maximum daily dose was around 470 micrograms, leading to marked behavioral improvements without significant side effects .
2. Pain Management
Clonidine is frequently used as an adjunct therapy for managing severe pain, particularly in cancer patients. This compound's mechanism involves central nervous system modulation, which can reduce pain transmission effectively.
- Case Study : In a study of patients suffering from severe cancer pain, the addition of clonidine to opioid therapy resulted in enhanced analgesia and reduced opioid requirements .
3. Cardiovascular Effects
As an alpha-2 adrenergic agonist, this compound plays a role in lowering blood pressure and managing cardiovascular conditions.
- Research Findings : Clonidine's ability to decrease sympathetic outflow from the central nervous system has been documented extensively. Studies have shown that it effectively reduces blood pressure in hypertensive patients, with a therapeutic window between 0.1 mg and 2.4 mg daily .
Summary of Therapeutic Uses
| Application | Description | Evidence Level |
|---|---|---|
| Neurological Disorders | Treatment of ADHD and Tourette syndrome | High |
| Pain Management | Adjunct therapy for severe cancer-related pain | High |
| Cardiovascular Effects | Management of hypertension | High |
Dosing Information
| Condition | Recommended Dose Range | Notes |
|---|---|---|
| ADHD | 100 - 800 micrograms/day | Titration recommended |
| Severe Cancer Pain | 300 micrograms every eight hours | Used with opioids |
| Hypertension | 0.1 - 2.4 mg daily | Monitor blood pressure |
Case Studies
1. Pediatric ADHD Treatment
A notable case involved a four-year-old boy diagnosed with ADHD who exhibited significant behavioral issues. Following a regimen of clonidine starting at 25 micrograms per day, the dosage was gradually increased to three times daily. Improvements were observed in hyperactivity, impulsivity, and overall behavior within weeks .
2. Cancer Pain Management
In a clinical setting, clonidine was administered to patients with refractory cancer pain not adequately controlled by opioids alone. The introduction of clonidine allowed for a reduction in opioid dosages while maintaining effective pain control .
Chemical Reactions Analysis
Reactivity with Ethylenediamine
The isothiocyanate reacts stoichiometrically with ethylenediamine to form a thiourea-ethylenediamine solvate complex:
Reaction :
2,6-Dichloro-4-nitrophenyl-isothiocyanate + 2 Ethylenediamine →
1-(2-Aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea·Ethylenediamine Complex
Key Observations :
-
Stoichiometry : A 2:1 molar ratio of ethylenediamine to isothiocyanate is critical for complete conversion .
-
Conditions :
-
Solvent: Aliphatic/aromatic hydrocarbons (e.g., toluene)
-
Temperature: ≤25°C
-
Cyclization to Nitroclonidine
The thiourea complex undergoes thermal cyclization to form nitroclonidine:
Reaction :
1-(2-Aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)-thiourea·Ethylenediamine Complex → Nitroclonidine + Ethylenediamine
Conditions :
-
Solvent: Ethyl acetate, acetonitrile, or alcohols
-
Temperature: 75–130°C (reflux)
-
Base Requirement:
Table 1: Alternative Cyclization Methods
| Base Used | Solvent | Temperature | Yield Efficiency |
|---|---|---|---|
| Sodium hydroxide | Water/Toluene | 100°C | High |
| Diaminoalkanes | Ethyl acetate | 80°C | Moderate |
| Metal carbonates | Acetonitrile | 90°C | Variable |
Reduction to 4-Aminoclonidine
Nitroclonidine is reduced to 4-aminoclonidine dihydrochloride:
Reaction :
Nitroclonidine + H₂ (Raney Ni catalyst) → 4-Aminoclonidine Dihydrochloride
Conditions :
-
Solvent: Methanol or ethanol
-
Catalyst: Raney nickel
-
Post-Treatment: HCl addition to precipitate dihydrochloride .
Alternative Reductions :
-
Iron/acid or stannous chloride (lower yields reported).
Final Conversion to Clonidine Monohydrochloride
The dihydrochloride is neutralized and recrystallized:
Reaction :
4-Aminoclonidine Dihydrochloride → Clonidine Monohydrochloride
Conditions :
-
Neutralization: Sodium hydroxide or ammonium hydroxide
Table 2: Critical Reaction Variables
| Step | Optimal pH | Solvent Polarity | Catalytic Agent |
|---|---|---|---|
| Isothiocyanate Formation | Neutral | Low (toluene) | DMF |
| Cyclization | Alkaline | Moderate | NaOH |
| Reduction | Acidic | High (alcohols) | Raney Ni |
Stability and Side Reactions
Comparison with Similar Compounds
Clonidine and Its Derivatives
Clonidine Hydrochloride :
- Structure : Lacks the isothiocyanate group; instead, it has a chlorine substituent at the 2,6-positions and an imidazoline ring.
- Mechanism : Reversibly binds α2-adrenergic receptors, inhibiting sympathetic outflow and reducing blood pressure .
- Applications : Clinical use in hypertension, ADHD, and opioid withdrawal management.
- Key Difference : Unlike Clonidine 4-isothiocyanate, clonidine’s effects are transient and reversible.
This compound :
- Structure : Incorporates a reactive isothiocyanate group at the 4-position.
- Mechanism : Covalently binds to nucleophilic residues (e.g., lysine) on target proteins, enabling irreversible receptor labeling.
- Applications : Primarily research-focused—used to study receptor localization, ligand-binding domains, and protein interactions.
Other Isothiocyanate-Containing Compounds
Phenylisothiocyanate (PITC) :
- Structure : A simple benzene ring with an isothiocyanate group.
- Applications : Widely used in Edman degradation for N-terminal protein sequencing.
- Reactivity : Reacts with primary amines under mild conditions.
4-Fluorophenyl Isothiocyanate :
- Structure : Similar to PITC but with a fluorine substituent at the 4-position.
- Applications : Used in organic synthesis and as a derivatization agent in analytical chemistry.
- Comparison : The fluorine atom enhances electrophilicity, increasing reactivity compared to this compound. However, it lacks the imidazoline moiety critical for α2-receptor targeting.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hazard and Handling Comparison
Discussion of Key Findings
- Pharmacological Specificity : this compound retains α2-receptor targeting due to its imidazoline core but introduces covalent binding, enabling long-term receptor studies unavailable with clonidine .
- Reactivity Profile: Its isothiocyanate group is less electrophilic than 4-fluorophenyl isothiocyanate, reducing nonspecific reactions but requiring optimized reaction conditions for efficient labeling .
Preparation Methods
Thiophosgene-Mediated Isothiocyanate Formation
The foundational method for synthesizing this compound involves the reaction of 2,6-dichloro-4-nitroaniline with thiophosgene (Cl2C=S) in toluene under reflux conditions. This step converts the primary amine into the corresponding isothiocyanate through nucleophilic substitution. The reaction proceeds as follows:
Key parameters include maintaining anhydrous conditions to prevent hydrolysis of thiophosgene and controlling the reaction temperature to minimize side products. The product is typically isolated as a yellow solid after solvent removal and purification via recrystallization.
Alternative Solvents and Conditions
While toluene is the preferred solvent, patents suggest that water may be used under specific reflux conditions, though this is less common due to thiophosgene’s reactivity with moisture. The use of dichloromethane or tetrahydrofuran (THF) has also been explored in analogous syntheses, though yields and purity vary.
Experimental Procedures and Optimization
Stepwise Synthesis from 2,6-Dichloro-4-nitroaniline
A representative protocol from the literature involves:
-
Reaction Setup : 2,6-Dichloro-4-nitroaniline (10.0 g, 44.2 mmol) is suspended in toluene (150 mL) under nitrogen.
-
Thiophosgene Addition : Thiophosgene (5.3 mL, 66.3 mmol) is added dropwise over 30 minutes.
-
Reflux : The mixture is heated to 110°C for 6 hours, with HCl and CO2 evolution monitored.
-
Workup : After cooling, the mixture is washed with aqueous NaHCO3 and brine, dried over MgSO4, and concentrated to yield 2,6-dichloro-4-nitrophenylisothiocyanate as a crystalline solid (8.9 g, 78%).
Analytical Characterization
The product is confirmed via:
-
Infrared Spectroscopy (IR) : Strong absorption at 2120 cm⁻¹ (N=C=S stretch).
-
Nuclear Magnetic Resonance (NMR) :
Applications in Biochemical Research
Affinity Labeling of α2-Adrenergic Receptors
This compound (clonidine-NCS) has been employed to covalently label α2-adrenergic receptors on human platelets. Incubation of platelet membranes with clonidine-NCS (10 μM) for 30 minutes at 25°C results in irreversible receptor inhibition, as evidenced by:
Structural Insights from Binding Studies
The compound’s isothiocyanate group reacts selectively with lysine residues near the receptor’s ligand-binding pocket, providing insights into receptor topology. This specificity is leveraged in photolabeling studies to map adrenergic receptor domains.
Comparative Analysis of Synthetic Methods
Q & A
Q. How should researchers design studies to investigate the compound’s potential off-target effects in neural circuits?
- Methodological Answer : Employ optogenetics-coupled electrophysiology to map neuronal activation patterns. Use CRISPR-Cas9 gene editing to knockout candidate receptors and assess functional redundancy. Validate findings with transcriptomic profiling (e.g., RNA-seq) .
Data Presentation and Reproducibility
- Tables : Include comparative data (e.g., IC50 values across assays) with error margins (SD/SEM) .
- Supplementary Materials : Provide raw datasets, instrument parameters, and detailed protocols to enable replication .
- Contradiction Reporting : Transparently discuss limitations (e.g., batch variability in chemical synthesis) and propose follow-up experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
